An In-Depth Technical Guide to the Physical Properties of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
An In-Depth Technical Guide to the Physical Properties of Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
Foreword
This technical guide provides a comprehensive overview of the physical properties of di-tert-butyl(methyl)phosphonium tetrafluoroborate, a quaternary phosphonium salt with significant applications in modern organic synthesis. As a sterically hindered and thermally stable phosphonium salt, it serves as a crucial ligand precursor in various cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of this compound's physical characteristics to inform its application in their work. The information presented herein is a synthesis of publicly available data from commercial suppliers and scientific literature, supplemented with expert analysis to ensure technical accuracy and practical relevance.
Chemical Identity and Molecular Structure
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is an organic salt composed of a di-tert-butyl(methyl)phosphonium cation and a tetrafluoroborate anion. The bulky tert-butyl groups attached to the phosphorus atom create significant steric hindrance, a key feature influencing its reactivity and stability.
Figure 1: 2D representation of the ionic pairing in di-tert-butyl(methyl)phosphonium tetrafluoroborate.
The phosphonium center is tetrahedral, and the bulky tert-butyl groups play a crucial role in stabilizing the cation and influencing its chemical behavior.
Physicochemical Properties
A summary of the key physical and chemical properties of di-tert-butyl(methyl)phosphonium tetrafluoroborate is presented in the table below. This data has been compiled from a variety of chemical suppliers and databases.[1][2][3][4][5][6]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₂BF₄P | [1][2][6] |
| Molecular Weight | 248.05 g/mol | [1][2][6] |
| Appearance | White to off-white crystalline powder | [3][4][5] |
| Melting Point | >230 °C (decomposes) | [2] |
| Boiling Point | Not applicable | - |
| pH | 1.79 (1% in solution) | [2] |
Note: As an ionic salt, di-tert-butyl(methyl)phosphonium tetrafluoroborate does not have a traditional boiling point and will decompose at elevated temperatures.
Solubility Profile
Based on information for analogous phosphonium salts, the expected solubility profile is as follows:
-
High Solubility: Dichloromethane, Chloroform, Acetonitrile
-
Moderate Solubility: Ethanol, Methanol, Acetone
-
Low to Insoluble: Diethyl ether, Hexane, Toluene, Water
The high solubility of phosphonium salts in aqueous solutions can be advantageously used during synthesis for the removal of non-polar byproducts through extraction with hydrocarbon or ethereal solvents.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of di-tert-butyl(methyl)phosphonium tetrafluoroborate. While specific spectra are not widely published, the expected spectral characteristics can be inferred from the structure and data for similar compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons due to coupling with the phosphorus atom. The tert-butyl protons will appear as a doublet further downfield, also due to coupling with the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and tert-butyl carbons, with coupling to the phosphorus atom.
-
³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of a quaternary phosphonium salt.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the tetrafluoroborate anion.
-
¹¹B NMR: The boron NMR spectrum will display a signal corresponding to the tetrafluoroborate anion.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong vibrational bands associated with the C-H bonds of the alkyl groups and prominent, broad absorption bands corresponding to the B-F stretching vibrations of the tetrafluoroborate anion, typically observed in the region of 1000-1100 cm⁻¹.
Thermal Stability
Phosphonium salts are generally known for their good thermal stability. The thermal stability of di-tert-butyl(methyl)phosphonium tetrafluoroborate is attributed to the strong P-C bonds and the stability of the tetrafluoroborate anion. The reported melting point of >230 °C, with decomposition, indicates a high degree of thermal robustness.
The thermal decomposition of phosphonium salts can proceed through various mechanisms, including a reverse Menshutkin reaction or elimination pathways. The specific decomposition pathway for di-tert-butyl(methyl)phosphonium tetrafluoroborate has not been explicitly reported in the literature.
Synthesis and Purification
6.1. Representative Synthetic Workflow
Figure 2: A generalized workflow for the synthesis and purification of trialkylphosphonium tetrafluoroborates.
6.2. Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of tri-tert-butylphosphonium tetrafluoroborate and should be optimized for the synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate.
-
Reaction Setup: A dry, three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer is charged with a suspension of a suitable phosphorus trihalide (e.g., PCl₃) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Addition: The reaction mixture is cooled in an ice bath. A solution of tert-butylmagnesium chloride in an ethereal solvent is added dropwise via the dropping funnel, maintaining the internal temperature below a specified limit (e.g., 10 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Methylation (Modification for the target compound): To introduce the methyl group, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) would be added to the reaction mixture after the formation of the di-tert-butylphosphine intermediate. This step would require careful control of stoichiometry and reaction conditions.
-
Quenching and Salt Formation: The reaction mixture is cooled again in an ice bath, and an aqueous solution of tetrafluoroboric acid (HBF₄) is carefully added to quench the reaction and form the phosphonium tetrafluoroborate salt.
-
Extraction and Purification: The layers are separated, and the aqueous layer is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and non-polar byproducts. The aqueous layer containing the desired phosphonium salt is then extracted with a chlorinated solvent (e.g., dichloromethane).
-
Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is then recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/ether) to afford the purified di-tert-butyl(methyl)phosphonium tetrafluoroborate as a crystalline solid.
Safety and Handling
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3]
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Wash skin thoroughly after handling.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Applications in Organic Synthesis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is primarily used as a precursor to the corresponding bulky and electron-rich di-tert-butyl(methyl)phosphine ligand. This ligand is highly effective in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling[2]
-
Buchwald-Hartwig Amination[2]
-
Heck Reaction[2]
-
Sonogashira Coupling[2]
-
Stille Coupling[2]
-
Negishi Coupling[2]
-
Hiyama Coupling[2]
The phosphonium salt is often preferred over the free phosphine due to its air stability, which simplifies handling and storage. The active phosphine ligand can be generated in situ by deprotonation with a suitable base.
Conclusion
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a valuable and versatile reagent in the field of organic synthesis. Its robust physical properties, including high thermal stability and air stability, make it a convenient and effective precursor for a highly active phosphine ligand. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is paramount for its safe and effective utilization in research and development. Further research to fully elucidate its spectroscopic properties, solubility profile, and crystal structure would be beneficial to the scientific community.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
